molecular formula C22H27N3O4 B2491633 1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203275-49-3

1-(3,5-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2491633
CAS RN: 1203275-49-3
M. Wt: 397.475
InChI Key: ZIARWLVNGCYZEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclocondensation reactions, where precursors like α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide are cyclized in the presence of reagents like phosphoryl chloride to form complex structures such as tetrahydroisoquinolines or imidazoisoquinolines. An example of a similar synthesis is the formation of a molecular salt from 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline, which was synthesized via cyclocondensation, highlighting the complex reactions often involved in synthesizing such compounds (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).

Molecular Structure Analysis

The molecular structure of closely related compounds often features specific conformations, such as a twist–boat conformation in tetrahydropyridine rings, and forms centrosymmetric dimers via hydrogen bonding, suggesting that the target compound may exhibit similar structural features and intermolecular interactions (Okmanov, Tukhtaev, Saidov, & Tashkhodjaev, 2019).

properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-14(2)21(26)25-9-5-6-15-10-16(7-8-20(15)25)23-22(27)24-17-11-18(28-3)13-19(12-17)29-4/h7-8,10-14H,5-6,9H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIARWLVNGCYZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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